Bexarotene is a retinoid, a member of benzoic acids and a member of naphthalenes. It has a role as an antineoplastic agent. Bexarotene (Targretin) is an antineoplastic agent indicated by the FDA for Cutaneous T cell lymphoma. It has been used off-label for lung cancer, breast cancer, and Kaposi's sarcoma. Bexarotene is a Retinoid. Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury. Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04) A rexinoid (an RXR-binding ligand), tetrahydronaphthalene derivative and RETINOID X RECEPTOR antagonist that is used in the treatment of CUTANEOUS T-CELL LYMPHOMA.
Related Compounds
All-trans retinoic Acid (ATRA)
Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring retinoid and an active metabolite of vitamin A. It is a well-studied and effective treatment for acute promyelocytic leukemia (APL) [, , ]. ATRA exerts its therapeutic effect by binding to retinoic acid receptors (RARs), leading to the differentiation of APL cells [, ].
LG100268
Compound Description: LG100268 is a synthetic retinoid and a pure RXR agonist []. While it has been shown to induce myeloid differentiation, it is less potent than bexarotene in this regard [].
Relevance: Both LG100268 and bexarotene are RXR agonists. LG100268 serves as an important tool to distinguish between RAR-dependent and -independent pathways of retinoid-induced differentiation, as it selectively activates RXRs [].
LG100815
Compound Description: LG100815 is an RAR antagonist []. It effectively blocks the differentiation induced by the combination of bexarotene and ATRA, highlighting the involvement of RARs in this process [].
Relevance: LG100815 serves as a pharmacological tool to study the role of RARs in the differentiation of AML cells. Its ability to block bexarotene and ATRA-induced differentiation indicates that this process is at least partially dependent on RAR activation [].
LG101208
Compound Description: LG101208 is an RXR antagonist []. It partially blocks differentiation induced by the combination of bexarotene and ATRA, suggesting that RXRs also play a role in this process [].
Relevance: LG101208, similar to LG100815, is a useful pharmacological tool for dissecting the roles of RARs and RXRs in the differentiation of AML cells. The partial blockade observed with LG101208 suggests that bexarotene-induced differentiation might involve both RAR-dependent and -independent mechanisms [].
Rosiglitazone
Compound Description: Rosiglitazone is a synthetic PPARγ agonist that has been investigated for its potential anti-proliferative and pro-apoptotic effects in combination with bexarotene []. Studies have shown that a combination of rosiglitazone, bexarotene, and the proteasome inhibitor bortezomib enhances the anti-proliferative effects in certain cell lines [].
Relevance: Rosiglitazone, along with bexarotene, highlights the potential of targeting multiple nuclear receptors, specifically PPARγ and RXR, for enhanced therapeutic benefits in certain cancers [].
Pyrimidine-Bexarotene
Compound Description: Pyrimidine-bexarotene is a novel rexinoid analog of bexarotene with enhanced potency and selectivity for RXRs []. Preclinical studies in a mouse model of lung carcinogenesis demonstrated superior efficacy in reducing lung tumor burden and a more favorable toxicity profile compared to bexarotene [].
Relevance: The development of pyrimidine-bexarotene stemmed from efforts to improve upon the efficacy and toxicity profile of bexarotene. Its enhanced potency and selectivity for RXRs highlight the potential of developing novel rexinoids with improved therapeutic indices [].
4-Hydroxytamoxifen
Compound Description: 4-Hydroxytamoxifen is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). Topical formulations of 4-hydroxytamoxifen have been investigated for breast cancer chemoprevention, demonstrating penetration into breast tissue and exhibiting biological activity [, ].
Relevance: The success of topical 4-hydroxytamoxifen in chemoprevention studies provided support for the concept of topical drug delivery to breast tissue, which led to the exploration of topical bexarotene formulations for breast cancer chemoprevention [, ].
Tamoxifen
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer [, ]. It acts as an estrogen antagonist in breast tissue, blocking the effects of estrogen and inhibiting the growth of estrogen-receptor-positive breast cancer cells [].
Relevance: Preclinical studies have demonstrated that the combination of bexarotene and tamoxifen is highly effective at preventing ER-negative mammary tumors in MMTV-erbB2 mice, suggesting potential for preventing both ER-positive and ER-negative breast cancer [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BT13 is a novel potent and selective GDNF receptor RET agonist, activating intracellular signaling cascades in dopamine neurons and stimulating the release of dopamine.
BTB06584 (BTB) is an inhibitor of mitochondrial F1FO-ATP synthase (F1FO-ATPase) that has no effect on mitochondrial membrane potential (ΔΨm) or oxygen consumption. It slows ATP consumption following inhibition of cellular respiration. BTB (100 μM) protects against ischemic cell death of HL-1 cells and rescues defective hemoglobin synthesis in pinotage (pnt) mutant zebrafish. BTB, in combination with ionizing radiation, increases apoptosis of A549 cells. BTB06584 is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase. BTB06584 inhibited F1 Fo-ATPase activity with no effect on ΔΨm or O2 consumption. BTB06584 efficiency was increased by IF1 overexpression and reduced by silencing the protein. BTB06584 may represent a valuable tool to selectively inhibit mitochondrial F1 Fo-ATPase activity without compromising ATP synthesis and to limit ischaemia-induced injury caused by reversal of the mitochondrial F1 Fo-ATPsynthase.
BTdCPU is an activator of HRI. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma. Combination therapy with rapamycin, an mTOR inhibitor, and BTdCPU, an activator of HRI, demonstrated additive effects on apoptosis in dex-resistant cells. Thus, specific activation of the eIF2α kinase HRI is a novel therapeutic target in MM that can augment current treatment strategies.
BTC, also known as RALOXIFENE CORE, is a selective estrogen receptor modulator (SERM). It acts by inducing regression of tamoxifen-resistant, hormone independent xenograft tumors.